molecular formula C14H14Cl2N2 B12210854 2-cyclopropyl-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole

2-cyclopropyl-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole

Cat. No.: B12210854
M. Wt: 281.2 g/mol
InChI Key: TZDQYMKTCZPXLX-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzimidazole core, a cyclopropyl group, and a dichlorocyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole typically involves multiple steps. One common method includes the reaction of a benzimidazole derivative with a cyclopropyl-containing reagent under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-Cyclopropyl-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 9-(2,2-Dichlorocyclopropyl)carbazole
  • 10-(2,2-Dichlorocyclopropyl)phenothiazine
  • 10-(2,2-Dichlorocyclopropyl)phenoxazine

Uniqueness

Compared to similar compounds, 2-cyclopropyl-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole stands out due to its unique combination of a benzimidazole core and cyclopropyl groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H14Cl2N2

Molecular Weight

281.2 g/mol

IUPAC Name

2-cyclopropyl-1-[(2,2-dichlorocyclopropyl)methyl]benzimidazole

InChI

InChI=1S/C14H14Cl2N2/c15-14(16)7-10(14)8-18-12-4-2-1-3-11(12)17-13(18)9-5-6-9/h1-4,9-10H,5-8H2

InChI Key

TZDQYMKTCZPXLX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2CC4CC4(Cl)Cl

Origin of Product

United States

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